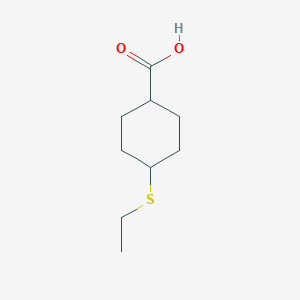

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-ethylsulfanylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQYRTYZYYKJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547588-59-9 | |

| Record name | 4-(ethylsulfanyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

While comprehensive data tables and case studies specifically focused on the applications of "4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid" are not available in the search results, the provided resources offer insights into its properties, related compounds, and synthetic methods that suggest potential applications.

Properties and Structural Information

this compound has the molecular formula . Its SMILES notation is CCSC1CCC(CC1)C(=O)O, and its InChI code is InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . Predicted collision cross sections for various adducts of the compound are also available .

Potential Applications Based on Analogous Compounds and Reactions

- Pharmaceutical Applications:

- Cyclohexane carboxylic acid derivatives, in general, have demonstrated anti-plasmin, anti-ulcer, anti-histamine, anti-inflammatory, and anti-allergic effects . Therefore, this compound might possess similar biological activities, making it a candidate for pharmaceutical research .

- Certain cyclohexane carboxylic acid derivatives exhibit strong inhibitory effects on proteases like trypsin, chymotrypsin, thrombin, or urokinase, suggesting potential applications in enzyme inhibition .

- α-Aryl cyclopentane carboxylic acids can be used to synthesize histone deacetylase (HDAC) inhibitors, which are relevant in the treatment of hormone-dependent cancers . Transannular C–H arylation of α-tertiary cyclopentane carboxylic acids also provides a route to AKR1C1 and AKR1C3 inhibitors, which are promising for treating hormone-dependent cancers and other diseases .

- Agrochemical Intermediates:

- Synthetic Chemistry:

- Substituted cyclic aminocarboxylic acids can be obtained through Bucherer-Bergs or Strecker synthesis, yielding different isomeric forms . These methods could be employed to synthesize derivatives of this compound .

- Cyclohexene-carboxylic acids can undergo dehydro-aromatization reactions using sulfuric acid, which could be relevant in synthesizing aromatic derivatives of this compound .

Safety Information

The compound is labeled with hazard statements H302, "Harmful if swallowed," and H312, "Harmful in contact with skin" .

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclohexane-1-carboxylic acid backbone but differ in substituents, enabling comparative analysis:

Sulfonamide Derivatives

Examples include:

- 4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid

- 4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid

These derivatives feature sulfonamide (-SO₂NH-) linkages and aromatic substituents, enhancing molecular weight and hydrogen-bonding capacity. Their topological indices (e.g., Zagreb, Randić indices) correlate with physicochemical properties like melting points and formula weights .

Hydroxy/Aminomethyl Derivatives

- 4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic Acid): A clinically used antifibrinolytic agent with an aminomethyl (-CH₂NH₂) group, increasing hydrophilicity and bioavailability .

- 4-Hydroxycyclohexane-1-carboxylic acid : A rare urinary metabolite with a hydroxyl (-OH) group, influencing polarity and metabolic pathways .

Sulfur-Containing Derivatives

- 4-Sulfanylcyclohexane-1-carboxylic acid (CAS 105676-06-0) : Features a sulfhydryl (-SH) group, offering redox activity distinct from ethylsulfanyl’s steric effects .

- Acyl Thiourea Derivatives (e.g., BTCC): Include 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid, where the thiourea moiety enables metal coordination and nonlinear optical properties .

Halogenated/Alkyl Derivatives

- 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid : The electron-withdrawing -CF₃ group enhances acidity and thermal stability .

Key Observations:

Sulfonamide Derivatives : Exhibit higher formula weights (307–394 g/mol) and variable melting points (133–210°C) due to aromatic bulk and hydrogen-bonding capacity .

Ethylsulfanyl vs. Sulfhydryl : The ethylsulfanyl group likely increases lipophilicity compared to -SH, affecting membrane permeability.

Biological Relevance : Sulfonamide derivatives show promise in cancer therapy, as topological indices predict their physicochemical behavior . Tranexamic acid’s clinical success highlights the impact of hydrophilic substituents.

Crystallographic and Computational Insights

- Crystal Packing : Sulfonamide derivatives (e.g., naphthalene-substituted analogs) form extensive hydrogen-bonded networks, stabilizing crystal lattices and elevating melting points .

- Topological Indices (TIs) : Degree-based TIs (e.g., Randić, Zagreb) correlate with melting points and formula weights, enabling predictive modeling for drug design .

Biological Activity

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with potential biological applications. Its structure includes a carboxylic acid functional group and an ethylsulfanyl substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈O₂S. The presence of the ethylsulfanyl group can enhance lipophilicity and alter the compound's reactivity, potentially affecting its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of cyclohexanecarboxylic acids have been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The IC50 values for some derivatives range from 2.3 µM to over 40 µM in different cancer models .

- Enzyme Modulation : Similar compounds have been reported to interact with enzymes, influencing metabolic pathways. Their ability to act as enzyme inhibitors or activators can be crucial in therapeutic applications .

- Neurotransmitter Interaction : Some derivatives are known to affect neurotransmitter systems, suggesting potential use in treating mood disorders or anxiety.

Case Studies

- Anticancer Screening : A study evaluated various cyclohexanecarboxylic acid derivatives against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B assay. Compounds showed selective toxicity towards cancer cells compared to normal cells, indicating their potential as targeted therapies .

- Enzyme Inhibition : Research on cycloalkane derivatives has demonstrated their capacity to inhibit histone deacetylases (HDAC), which are implicated in cancer progression. One study reported IC50 values as low as 0.062 µM for certain analogues, highlighting their potency as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Alkylation : The introduction of the ethylsulfanyl group can be performed via alkylation reactions involving cyclohexanecarboxylic acid derivatives and suitable ethyl sulfide reagents.

- Functional Group Modification : Existing cyclohexanecarboxylic acids can be modified through functional group interconversions to introduce the ethylsulfanyl moiety effectively.

Data Table: Biological Activity Comparison

| Compound Name | Structure Description | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Cyclohexane with ethylsulfanyl and carboxylic acid | Anticancer, Enzyme modulation | TBD |

| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Cyclohexane with aminomethyl group | Anticancer | 2.3 - 35.2 |

| Ethyl cyclohexanecarboxylate | Ester derivative of cyclohexanecarboxylic acid | Moderate anticancer activity | 20 - 50 |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structure of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the cyclohexane ring conformation and ethylsulfanyl substituent position. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies the carboxylic acid (-COOH) and thioether (-S-) functional groups. Cross-referencing with analogs like 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6) ensures alignment of spectral data with structural expectations . High-resolution mass spectrometry (HRMS) further confirms molecular formula accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Storage should adhere to flammability guidelines (e.g., away from ignition sources, per P210 precautions ). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Implement engineering controls like ventilation systems to mitigate airborne exposure .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A multi-step synthesis typically involves cyclohexane ring functionalization. For example, thiol-ene chemistry may introduce the ethylsulfanyl group via radical addition to cyclohexene precursors, followed by oxidation to the carboxylic acid. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥98% purity. Monitor reaction progress with thin-layer chromatography (TLC) and validate purity via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylsulfanyl vs. tetrazole substituents) influence the biological activity of cyclohexanecarboxylic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups like ethylsulfanyl enhance lipophilicity, potentially improving membrane permeability. In contrast, tetrazole rings (e.g., in 5-(4-carboxyphenyl)-tetrazole) introduce hydrogen-bonding capacity, which may increase receptor binding affinity. Comparative assays (e.g., antimicrobial or anti-inflammatory activity) using analogs like ethyl 4-aminobenzoate and cyclohexanecarboxylic acid derivatives provide empirical data for SAR modeling .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, or pH. Design a systematic solubility study using standardized conditions:

- Test solubility in water, DMSO, ethanol, and dichloromethane at 25°C.

- Adjust pH (e.g., 2.0 and 7.4) to assess ionization effects.

- Validate results with UV-Vis spectrophotometry or gravimetric analysis. Cross-reference with structurally similar compounds, such as 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 95233-37-7), to identify trends .

Q. What reaction mechanisms govern the derivatization of this compound into amides or esters?

- Methodological Answer : Carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates amide bond formation with amines, while Fischer esterification (acid-catalyzed) converts the carboxylic acid to esters. Monitor reaction kinetics via H NMR to track proton shifts at the carboxylic carbon. Computational modeling (DFT or MD simulations) predicts regioselectivity and energy barriers, particularly for sterically hindered derivatives .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffer solutions (e.g., PBS at pH 7.4 and 37°C). Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC-MS to quantify degradation products. Compare with control compounds like 4-Hydroxycyclohexanecarboxylic acid (CAS 17419-81-7) to evaluate the protective role of the ethylsulfanyl group against oxidation or hydrolysis .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with metabolic enzymes (e.g., CYP450 isoforms). ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and blood-brain barrier penetration. Validate predictions with in vitro assays, such as Caco-2 cell permeability or microsomal stability tests. Cross-reference with data from tetrazole-containing analogs to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.